1-Boc-5-chloro-3-(chloromethyl)-7-azaindole

Description

Chemical Identity and Structural Nomenclature

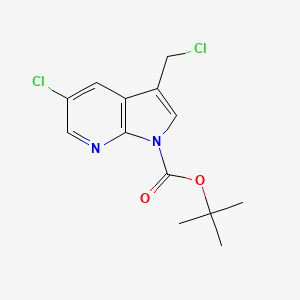

This compound, systematically named as tert-butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, represents a highly functionalized derivative of the 7-azaindole scaffold. The compound carries the Chemical Abstracts Service registry number 1029053-07-3 and possesses the molecular formula C13H14Cl2N2O2 with a molecular weight of 301.16 grams per mole. The structural nomenclature reflects the systematic International Union of Pure and Applied Chemistry naming convention, which identifies the core heterocyclic system as a pyrrolo[2,3-b]pyridine ring fused with specific substitution patterns.

The molecular architecture of this compound incorporates several distinct structural elements that contribute to its chemical reactivity and potential biological activity. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, occupies the nitrogen-1 position of the pyrrole ring, providing protection for the nitrogen atom during synthetic manipulations while maintaining the ability to be selectively removed under acidic conditions. The chlorine atom at position 5 of the pyridine ring introduces electron-withdrawing character that can influence both the electronic properties of the heterocyclic system and provide a site for nucleophilic substitution reactions. Additionally, the chloromethyl group at position 3 creates a reactive electrophilic center that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The three-dimensional structure of this compound exhibits the characteristic planar geometry associated with fused aromatic heterocyclic systems. The pyrrolo[2,3-b]pyridine core maintains aromatic character across both rings, with the nitrogen atoms contributing to the overall electronic distribution and hydrogen-bonding potential of the molecule. The tert-butoxycarbonyl group extends perpendicular to the heterocyclic plane, while the chloromethyl substituent provides a flexible side chain that can adopt various conformations depending on the chemical environment and intermolecular interactions.

Historical Development of 7-Azaindole Chemistry

The historical development of 7-azaindole chemistry traces its origins to early twentieth-century investigations into nitrogen-containing heterocyclic compounds, with the first synthesis of 7-azaindole reported by Clemo and Swan in 1945. This pioneering work established the fundamental synthetic methodology for accessing the pyrrolo[2,3-b]pyridine ring system and laid the foundation for subsequent developments in azaindole chemistry. The initial synthetic approaches were subsequently improved by Robison and Robison in 1955, who developed more efficient methodologies for constructing the fused heterocyclic framework.

Throughout the 1960s and beyond, researchers developed increasingly sophisticated synthetic strategies for functionalizing the 7-azaindole scaffold. Lorenz, Tullar, Koelsch, and Archer reported significant advances in 1965, demonstrating improved synthetic routes that enabled broader substitution patterns and higher yields. These methodological developments were complemented by the work of Hands, Bishop, Cameron, Edwards, Cottrell, and Wright in 1996, who further refined the synthetic approaches and expanded the scope of accessible derivatives.

The evolution of 7-azaindole chemistry has been closely linked to advances in medicinal chemistry and drug discovery. The recognition that 7-azaindole derivatives could serve as effective kinase inhibitors emerged from structure-activity relationship studies in the late twentieth and early twenty-first centuries. This discovery was particularly significant because 7-azaindole was found to be an excellent hinge-binding motif capable of forming two hydrogen bonds with the kinase hinge region, mimicking the interactions observed with the natural substrate adenosine triphosphate.

The development of fragment-based drug discovery approaches in the early 2000s further elevated the importance of 7-azaindole chemistry. The successful application of structure-based drug design techniques led to the development of vemurafenib, a B-RAF kinase inhibitor that received approval from the United States Food and Drug Administration for melanoma treatment. This achievement demonstrated the practical utility of 7-azaindole scaffolds in pharmaceutical development and inspired numerous research programs focused on azaindole-based therapeutics.

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1945 | First synthesis of 7-azaindole | Clemo and Swan | Established fundamental synthetic methodology |

| 1955 | Improved synthetic routes | Robison and Robison | Enhanced efficiency and accessibility |

| 1965 | Advanced functionalization methods | Lorenz, Tullar, Koelsch, and Archer | Expanded substitution patterns |

| 1996 | Refined synthetic approaches | Hands, Bishop, Cameron, Edwards, Cottrell, and Wright | Improved yields and scope |

| 2000s | Fragment-based drug discovery | Multiple research groups | Established pharmaceutical utility |

Significance in Heterocyclic and Medicinal Chemistry

The significance of this compound in heterocyclic chemistry stems from its role as a versatile synthetic intermediate that enables the construction of complex molecular architectures through selective functionalization reactions. The compound exemplifies the principles of protective group chemistry, where the tert-butoxycarbonyl group serves to temporarily mask the reactivity of the nitrogen atom while allowing selective transformations at other positions of the molecule. This strategic approach enables chemists to execute multi-step synthetic sequences without unwanted side reactions, ultimately leading to products with well-defined substitution patterns and stereochemistry.

Within the broader context of heterocyclic chemistry, 7-azaindole derivatives occupy a unique position due to their structural relationship to both indole and purine ring systems. The incorporation of an additional nitrogen atom into the indole framework creates significant changes in electronic properties, hydrogen-bonding patterns, and biological activity profiles. These modifications result in compounds with enhanced aqueous solubility, altered lipophilicity values, and modified total polar surface area measurements compared to their indole counterparts.

The medicinal chemistry significance of the 7-azaindole scaffold is particularly evident in the field of kinase inhibition, where these compounds have demonstrated exceptional utility as hinge-binding motifs. The structural similarity between 7-azaindole and the adenine portion of adenosine triphosphate enables these compounds to effectively compete for binding to the active sites of protein kinases. The two nitrogen atoms present in the 7-azaindole structure can form hydrogen bonds with the backbone atoms of amino acid residues in the kinase hinge region, creating stable and selective binding interactions.

Research has documented extensive biological activities associated with 7-azaindole derivatives, including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-multi-drug resistance, anti-hypertensive, and antipyretic activities. These diverse pharmacological properties reflect the ability of the azaindole scaffold to interact with multiple biological targets through various mechanisms of action. The structural flexibility inherent in the azaindole framework allows for the optimization of selectivity and potency through systematic modification of substituents at different positions of the heterocyclic core.

| Biological Activity | Mechanism | Representative Applications |

|---|---|---|

| Kinase inhibition | Hinge region binding | Cancer therapeutics, inflammation |

| Anticonvulsant | Neuronal excitability modulation | Epilepsy treatment |

| Anti-inflammatory | Inflammatory pathway interruption | Autoimmune disorders |

| Anticancer | Cell cycle disruption | Oncology applications |

The pharmaceutical industry has increasingly recognized the value of azaindole-based compounds as privileged scaffolds for drug discovery programs. Multiple clinical candidates and approved drugs incorporate azaindole structures, validating the therapeutic potential of this chemical class. The success of vemurafenib as an approved therapeutic agent has further stimulated interest in azaindole chemistry and encouraged the development of next-generation compounds with improved properties and expanded therapeutic applications.

Comparative Analysis with Other Azaindole Derivatives

The comparative analysis of this compound with other azaindole derivatives reveals important structure-activity relationships and provides insights into the factors that govern biological activity and synthetic utility. Among the four structural isomers of azaindoles, designated as 4-, 5-, 6-, and 7-azaindoles, the 7-azaindole framework has demonstrated the most extensive pharmaceutical utility and biological activity. This preferential utility stems from the specific positioning of the nitrogen atom within the pyridine ring, which optimizes hydrogen-bonding interactions with biological targets while maintaining favorable physicochemical properties.

The substitution pattern present in this compound can be compared with other functionalized 7-azaindole derivatives to understand the impact of specific structural modifications. For example, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole represents a closely related analog where fluorine replaces chlorine at position 5. This substitution introduces different electronic and steric effects, with fluorine being smaller and more electronegative than chlorine, potentially leading to altered binding affinities and metabolic stability profiles.

The comparison with unprotected 7-azaindole derivatives highlights the importance of the tert-butoxycarbonyl protecting group in synthetic applications. The parent 7-azaindole compound exhibits a melting point range of 103-107 degrees Celsius and a boiling point of 270 degrees Celsius, while the protected derivative this compound displays modified physical properties due to the increased molecular weight and altered intermolecular interactions. The protecting group strategy enables selective functionalization reactions that would be difficult or impossible to achieve with the unprotected heterocycle.

Solubility studies of 7-azaindole in various solvent systems provide valuable insights into the physicochemical behavior of the azaindole framework. The solubility order in pure solvents at temperatures below 298.15 Kelvin follows the pattern: tetrahydrofuran greater than acetone greater than methanol greater than isopropanol approximately equal to ethyl acetate greater than ethanol greater than acetonitrile greater than n-hexane. These solubility patterns reflect the hydrogen-bonding capabilities and polarity matching between the azaindole solute and various solvents, providing guidance for selecting appropriate reaction and purification conditions.

| Compound | Substitution Pattern | Key Properties | Applications |

|---|---|---|---|

| 7-Azaindole | Unsubstituted | High solubility in polar solvents | Basic synthetic building block |

| This compound | Protected, dichlorinated | Enhanced synthetic versatility | Advanced intermediate |

| 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole | Protected, fluoro-chlorinated | Modified electronic properties | Specialized applications |

| 6-Azaindole derivatives | Alternative nitrogen positioning | Different binding modes | Glucocorticoid receptor agonists |

The biological activity profiles of different azaindole derivatives demonstrate the sensitivity of pharmacological properties to structural modifications. While 7-azaindole derivatives have shown particular promise as kinase inhibitors, 6-azaindole derivatives have demonstrated activity as glucocorticoid receptor agonists. These differences in biological activity reflect the distinct three-dimensional shapes and electronic distributions associated with different nitrogen positioning patterns within the fused heterocyclic framework.

Properties

IUPAC Name |

tert-butyl 5-chloro-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEVEMLUIQUJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole generally begins with 2-amino-3-picoline or related azaindole precursors. The key steps include:

- Boc protection of the amino group to form the tert-butoxycarbonyl (Boc) derivative.

- Selective chlorination at the 5-position of the azaindole ring.

- Chloromethylation at the 3-position to introduce the chloromethyl substituent.

This sequence ensures regioselective functionalization while maintaining the integrity of the azaindole ring system.

Boc Protection of 2-Amino-3-picoline

A crucial early step is the protection of the amino group on 2-amino-3-picoline using bis(tert-butoxycarbonyl)oxide under mild conditions:

- Reagents and Conditions: 2-amino-3-picoline is dissolved in ethanol, triethylamine is added as a base, and bis(tert-butoxycarbonyl)oxide is added dropwise at room temperature.

- Reaction Time: Approximately 20 hours.

- Workup: Ethanol is evaporated, and the product is extracted with methyl acetate and washed with sodium chloride solution, dried over sodium sulfate, concentrated, and recrystallized.

- Yield: High purity 2-N-Boc-amino-3-picoline is obtained.

This method is mild and scalable, avoiding extreme temperatures or highly reactive reagents, making it suitable for industrial applications.

Chlorination at the 5-Position of 7-Azaindole

Selective chlorination to introduce the chlorine atom at the 5-position is achieved through controlled lithiation followed by electrophilic chlorination:

- Lithiation Step: The protected amino-picoline derivative is treated with a dilithium initiator under nitrogen atmosphere at 10 °C.

- Electrophilic Chlorination: Bromotrimethylsilane is added slowly to the reaction mixture, facilitating selective chlorination.

- Workup: The reaction mixture is washed with deionized water to neutrality, and the siliceous organolithium intermediate is dried under vacuum.

- Control of Molar Ratios: The molar ratio of dilithium initiator to bromotrimethylsilane is carefully controlled (e.g., 0.92:1 to 1:1) to optimize yield and selectivity.

This approach allows for mild reaction conditions (around 10 °C) and avoids harsh reagents, improving safety and scalability.

Chloromethylation at the 3-Position

The introduction of the chloromethyl group at the 3-position is typically achieved by:

- Formylation or related electrophilic substitution at the 3-position of the azaindole ring.

- Subsequent chlorination of the hydroxymethyl intermediate to chloromethyl using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

While specific detailed protocols for chloromethylation of 1-Boc-5-chloro-7-azaindole are less frequently reported explicitly, related azaindole chloromethylation methods involve:

- Reaction with formaldehyde or paraformaldehyde under acidic conditions to form hydroxymethyl derivatives.

- Conversion of hydroxymethyl to chloromethyl via chlorinating agents.

These steps are performed under controlled temperature to avoid over-chlorination or ring degradation.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | 2-amino-3-picoline | Bis(tert-butoxycarbonyl)oxide, Et3N, EtOH, RT, 20 h | 2-N-Boc-amino-3-picoline, high purity | Mild, scalable, avoids extreme temps |

| 2 | Lithiation & Chlorination | Boc-protected amino-picoline | Dilithium initiator, bromotrimethylsilane, N2, 10 °C, 3 h | 5-chloro-Boc-azaindole intermediate | Controlled molar ratios, mild conditions |

| 3 | Chloromethylation | 5-chloro-Boc-azaindole intermediate | Formaldehyde or paraformaldehyde, acidic conditions; POCl3 or SOCl2 | This compound | Stepwise; requires careful temperature control |

Research Findings and Optimization Notes

- The Boc protection step is crucial for regioselectivity in subsequent lithiation and chlorination steps, preventing side reactions at the amino group.

- The use of dilithium initiator and bromotrimethylsilane in chlorination allows for a selective and high-yield introduction of chlorine at the 5-position under mild conditions, avoiding the need for cryogenic temperatures or highly reactive organolithium reagents like n-butyllithium, which pose safety and scale-up challenges.

- Chloromethylation requires careful control to avoid over-chlorination and maintain the azaindole ring's integrity; reaction conditions are optimized to balance reactivity and selectivity.

- The overall synthetic route is designed to minimize environmental impact and improve industrial scalability, with solvent choices and reagent stoichiometry optimized for yield and purity.

Chemical Reactions Analysis

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reduction reactions can be used to reduce specific functional groups within the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole can be contextualized against related 7-azaindole derivatives and analogs (Table 1).

Table 1: Key Comparisons with Structurally Similar Compounds

Key Insights

Substituent Position and Activity: Dual substitution at C5 and C6 (e.g., Br and Me in Azaquindole-1) maximizes inhibitory activity against autophagy pathways . The C3-chloromethyl group in the target compound may enhance electrophilicity, enabling covalent binding or cross-coupling reactions absent in C3-carboxamide derivatives .

Scaffold Comparisons :

- 7-Azaindole derivatives exhibit superior metabolic stability and reduced CYP-450 inhibition compared to indole analogs, likely due to altered electron distribution .

- Replacement of 7-azaindole with 7-azaindazole (Compound 32) retains potency, suggesting scaffold flexibility in maintaining target engagement .

Halogen Effects :

- Chlorine at C5 (target compound) vs. bromine (Azaquindole-1) offers a trade-off between steric bulk and electronic effects. Smaller halogens like chlorine may improve binding pocket compatibility in kinase targets .

Boc Protection :

- While Boc groups enhance solubility and synthetic handling, they may reduce bioactivity in certain contexts (e.g., autophagy inhibition) compared to unfunctionalized analogs . However, Boc protection is advantageous in prodrug strategies or stabilizing reactive intermediates.

Biological Activity

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a seven-membered azaindole ring with a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 5-position, and a chloromethyl group at the 3-position. This unique combination enhances its reactivity and biological activity, positioning it as a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For example, structural analogs have been identified as inhibitors of PI3K and other kinases involved in cancer progression .

- Antiparasitic Activity : Notably, compounds based on the 7-azaindole core have demonstrated significant antiparasitic activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). High-throughput screening has identified several derivatives with potent inhibitory effects against this parasite .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the 3 and 5 positions of the azaindole core significantly influence the compound’s potency and selectivity. For instance:

- Substituent Variations : Changes in substituents can enhance or diminish biological activity. For example, the presence of halogens or alkyl groups at specific positions can affect binding affinity to target enzymes .

- Potency Metrics : The potency of various analogs has been quantified using pEC50 values, which represent the concentration required to achieve half-maximal effect. Table 1 summarizes the biological activity of selected derivatives:

| Compound ID | Substituent | pEC50 (against T. brucei) | Remarks |

|---|---|---|---|

| NEU-1207 | 5-Chloro | >7.0 | Potent inhibitor |

| NEU-1208 | 3-Chloromethyl | 6.8 | Moderate activity |

| NEU-1209 | 5-Methyl | <6.0 | Less potent |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound and its analogs:

- Anticancer Activity : Research indicates that derivatives exhibit anticancer properties through selective inhibition of kinases involved in tumor growth. For example, some compounds have shown effectiveness against glioblastoma by targeting DYRK kinases .

- Influenza Inhibition : Azaindole derivatives have been explored for their antiviral properties, particularly against influenza viruses by inhibiting viral polymerase activity .

- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties in models of HIV-associated neurocognitive disorders, suggesting potential applications in treating neuroinflammatory conditions .

Q & A

Q. How can researchers optimize the regioselective synthesis of 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole to minimize impurities?

Methodological Answer: Regioselective functionalization of 7-azaindole scaffolds requires precise control of reaction conditions. For example, bromination of 4-chloro-3-nitro-7-azaindole intermediates can achieve >97% regiochemical purity by using direct crystallization from the reaction mixture, avoiding liquid-liquid extractions. This method, demonstrated on a >50 kg scale, yields 46% overall purity with minimal regioisomeric impurities . Similarly, multi-step routes starting from 2-amino-3-methylpyridine (e.g., introducing chloro and chloromethyl groups) should prioritize temperature-controlled nitration and halogenation steps to suppress side reactions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (e.g., chloromethyl at C3, Boc-protection at N1) via H and C chemical shifts, particularly for distinguishing between 5-chloro and 4-chloro isomers.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns.

- HPLC : Assess purity (>97% by reversed-phase methods) and monitor regioisomeric impurities using gradients optimized for azaindole derivatives .

- UV-Vis and Fluorescence Spectroscopy : Characterize electronic transitions; 7-azaindole derivatives exhibit distinct absorption bands near 34630 cm and fluorescence useful for tracking photostability .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group and degradation of the chloromethyl moiety. Stability studies on analogous halogenated 7-azaindoles indicate that moisture and light accelerate decomposition. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. How does the halogen substitution pattern influence the biological activity of this compound derivatives in kinase inhibition assays?

Methodological Answer: Halogen positioning (e.g., 5-chloro vs. 4-chloro) modulates steric and electronic interactions with kinase ATP-binding pockets. For example:

- CDK8 Inhibition : 3-Substituted 7-azaindoles (e.g., chloromethyl) enhance hydrophobic interactions with the gatekeeper residue (e.g., IC = 51.3 nM for compound 6 in CDK8) .

- PI3Kα Inhibition : 5-Bromo/chloro derivatives improve binding to the DFG motif, as shown in analogs with IC values ranging from 3–5200 nM .

- Platinum Complexes : Chloro groups at C5 increase cytotoxicity in cis-dichloridoplatinum(II) complexes by facilitating DNA cross-linking .

Q. What computational strategies are employed to predict the binding modes of this compound derivatives with therapeutic targets like CDK8?

Methodological Answer:

- Molecular Docking : Use software like Discovery Studio with the CDOCKER algorithm to simulate ligand-receptor interactions. Key parameters include hydrogen bonding with hinge residues (e.g., Glu98 in CDK8) and π-π stacking with hydrophobic pockets .

- 3D-QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants for chloro groups) with inhibitory activity to guide scaffold optimization .

- MD Simulations : Analyze stability of docked complexes over 100-ns trajectories to validate binding poses .

Q. How can researchers resolve contradictions in reported regiochemical outcomes during functionalization of 7-azaindole scaffolds?

Methodological Answer: Discrepancies often arise from divergent reaction conditions:

- Nitration : Low temperatures (–10°C) favor C3 nitration, while higher temperatures promote C5 byproducts .

- Halogenation : Electrophilic bromination at C5 requires Lewis acid catalysts (e.g., FeBr), whereas radical pathways may target C4 .

- Cross-Coupling : Suzuki-Miyaura reactions at C3 require Pd(OAc)/SPhos systems to overcome steric hindrance from the Boc group .

Q. What mechanistic insights have been gained from studying the photophysical behavior of 7-azaindole derivatives, and how do they inform experimental design?

Methodological Answer:

- Biprotonic Transfer : 7-Azaindole dimers undergo photo-induced concerted proton transfer via C-symmetric transition states, as shown by hybrid DFT calculations. This impacts fluorescence quenching and informs solvent selection (e.g., non-polar media stabilize dimers) .

- Fluorescence Applications : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) exhibit blue-shifted emission, useful for designing organic LEDs or protein-binding probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.